molecular formula C14H18FN3O2 B2820219 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034536-48-4

2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2820219
CAS RN: 2034536-48-4
M. Wt: 279.315
InChI Key: WZHOLJLEUXSLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorine atom attached to it. It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is a nitrogen atom (aza-). The compound also contains a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the various functional groups. The presence of the nitrogen atom in the spirocyclic structure could potentially introduce some interesting chemical properties, as nitrogen is capable of forming multiple bonds and can carry a positive charge .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the carboxylic acid group could potentially make the compound acidic .

Scientific Research Applications

Mechanisms of Action and Clinical Applications

Fluoropyrimidines, including 5-fluorouracil (5-FU) and its derivatives, play a crucial role in the treatment of various cancers due to their ability to disrupt DNA and RNA synthesis. The scientific research around these compounds, which share structural similarities with 2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, has focused on their mechanisms of action, clinical applications, and attempts to mitigate associated toxicities.

Mechanism of Action and Efficacy in Cancer Treatment

Fluoropyrimidines function by inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis, and incorporating into DNA and RNA, thereby inducing cytotoxicity in cancer cells. Research has identified TAS-102, an oral combination therapy consisting of trifluridine and tipiracil hydrochloride, as effective in 5-FU-refractory patients, highlighting the unique action mechanism and clinical utility of fluoropyrimidines in metastatic colorectal cancer treatment (Lenz, Stintzing, & Loupakis, 2015).

Environmental Concerns and Alternatives

The review of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) provides insight into the environmental implications of fluorinated substances, including those related to the broader category of fluoropyrimidines. It addresses the need for safer alternatives that pose less risk to humans and the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Pharmacogenetics and Personalized Medicine

Studies on the pharmacogenetics of fluoropyrimidine metabolism underscore the importance of genetic testing in personalizing cancer treatment. Dihydropyrimidine dehydrogenase (DPD) polymorphisms, for instance, significantly impact patient tolerance to fluoropyrimidine-based therapies, suggesting the necessity of pre-treatment genetic screening to optimize therapeutic outcomes and minimize toxicities (Del Re et al., 2017).

Safety and Toxicity Management

The development of strategies to mitigate the toxic effects of fluoropyrimidines, including cardiotoxicity and severe adverse reactions, is a key area of research. Identifying risk factors and effective management strategies for 5-FU cardiotoxicity, as well as exploring antidotes like uridine triacetate for fluoropyrimidine-induced toxicities, are crucial for enhancing patient safety during treatment (More, Lane, & Asnani, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

Future research on this compound could potentially involve exploring its potential uses, for example as a pharmaceutical compound, and conducting detailed studies to fully understand its physical and chemical properties .

properties

IUPAC Name

2-(5-fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOLJLEUXSLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.